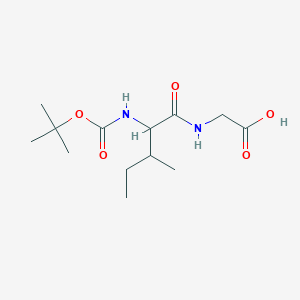

N-(tert-Butoxycarbonyl)isoleucylglycine

CAS No.:

Cat. No.: VC13337635

Molecular Formula: C13H24N2O5

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O5 |

|---|---|

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17) |

| Standard InChI Key | OWJXXJTWCMKBCI-UHFFFAOYSA-N |

| SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |

Introduction

N-(tert-Butoxycarbonyl)isoleucylglycine, also known as N-tert-butoxycarbonyl-L-isoleucine glycine, is a compound that plays a crucial role in peptide synthesis. It serves as a protective derivative of amino acids, specifically designed to shield the amine functionality during chemical reactions. This protection allows for selective modifications without interference from the amine group, enhancing the efficiency and selectivity of complex organic syntheses.

Synthesis:

The synthesis typically involves the Boc protection of isoleucine followed by coupling with glycine. This process is crucial for peptide synthesis, as it allows for the controlled introduction of amino acids into peptide chains without unwanted side reactions.

Applications:

-

Peptide Synthesis: N-(tert-Butoxycarbonyl)isoleucylglycine is a versatile building block in organic chemistry, particularly in the synthesis of peptides and other complex molecules.

-

Pharmaceutical Applications: Its role in protecting amino acid functionalities makes it essential for the development of pharmaceutical compounds that require precise structural integrity.

Chemical Reactions:

-

Deprotection: The Boc group can be easily removed under acidic conditions, allowing for the controlled exposure of the amine group in subsequent reactions.

-

Coupling Reactions: The compound participates in peptide coupling reactions, where it is linked to other amino acids or peptides to form larger molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume